Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHAKPLUUUMEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl trans-3-hydroxymethylcyclohexylcarbamate typically involves the reaction of benzyl chloroformate with trans-3-hydroxymethylcyclohexylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl trans-3-hydroxymethylcyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of benzyl trans-3-formylcyclohexylcarbamate.
Reduction: Formation of benzyl trans-3-aminomethylcyclohexylcarbamate.
Substitution: Formation of various substituted benzyl trans-3-hydroxymethylcyclohexylcarbamates.
Scientific Research Applications
Benzyl trans-3-hydroxymethylcyclohexylcarbamate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzyl trans-3-hydroxymethylcyclohexylcarbamate is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms and molecular interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers and Positional Isomers
Benzyl (trans-4-hydroxycyclohexyl)carbamate (CAS 27489-63-0)
- Key Differences :
- Stereochemistry : Trans configuration at the 4-hydroxy position vs. cis-3-hydroxymethyl in the target compound.
- Functional Group : Hydroxyl (-OH) at the 4-position vs. hydroxymethyl (-CH₂OH) at the 3-position.
- Impact :
Benzyl (3-hydroxycyclohexyl)carbamate (CAS 955406-36-7)
- Key Differences :
- Lacks the hydroxymethyl group; instead, a hydroxyl (-OH) is directly attached to the cyclohexyl ring.
- Impact: Lower molecular weight (235.28 vs. 249.31 g/mol). Similarity score: 0.75 (), reflecting positional isomerism.
Ring Size and Functional Group Variations
cis-Benzyl (3-hydroxycyclopentyl)carbamate (CAS 124555-31-3)
- Key Differences :
- Cyclopentyl ring (5-membered) vs. cyclohexyl (6-membered).
- Hydroxyl group at the 3-position.
- Molecular weight: 235.28 g/mol (vs. 249.31 g/mol for the target). Storage: Requires 4°C for stability (), suggesting greater thermal sensitivity.
Benzyl N-(4-pyridyl)carbamate
Functional Group Modifications
Benzyl N-Hydroxycarbamate (CAS 3426-71-9)
- Key Differences :
- N-hydroxy group (-NHOH) vs. hydroxymethyl.
- Molecular weight: 167.16 g/mol, significantly lighter. Applications: Reactive intermediate in nitrene generation ().
O-methyl-N-cyclohexyl carbamate
Bulky Substituents and Protective Groups
Benzyl N-[1-((tert-butoxycarbonylamino)methyl)cyclopropyl]carbamate
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| Benzyl N-[cis-3-(hydroxymethyl)cyclohexyl]carbamate | 750649-40-2 | C₁₄H₁₉NO₃ | 249.31 | -CH₂OH, benzyl carbamate | Reference compound |
| Benzyl (trans-4-hydroxycyclohexyl)carbamate | 27489-63-0 | C₁₄H₁₇NO₃ | 247.29 | -OH (trans-4) | Stereochemistry, hydroxyl vs. hydroxymethyl |
| cis-Benzyl (3-hydroxycyclopentyl)carbamate | 124555-31-3 | C₁₃H₁₇NO₃ | 235.28 | Cyclopentyl, -OH | Smaller ring, higher strain |
| Benzyl N-Hydroxycarbamate | 3426-71-9 | C₈H₉NO₃ | 167.16 | N-hydroxy | Reactive N-hydroxy group |
| Benzyl N-(4-pyridyl)carbamate | - | C₁₃H₁₂N₂O₂ | 228.25 | Pyridyl ring | Aromatic nitrogen for coordination |
Biological Activity
Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a benzyl group attached to a cyclohexane ring with a hydroxymethyl substituent and a carbamate functional group. Its molecular formula is CHNO, with a molecular weight of approximately 233.28 g/mol. The synthesis typically involves the reaction between hydroxymethyl cyclohexanol and benzyl isocyanate under controlled conditions to ensure high yield and purity.
The biological activity of this compound primarily stems from its interactions with various enzymes and cellular receptors. It has been shown to inhibit enzyme activity by binding to active sites or altering enzyme structure, thereby influencing cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : It may modulate signaling pathways through interaction with cellular receptors, impacting physiological responses.
Enzyme Interaction Studies
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, preliminary studies suggest its interaction with acetylcholinesterase, which is crucial for neurotransmission. Inhibition of this enzyme may have implications for neurodegenerative diseases.
Therapeutic Potential
The compound's potential therapeutic applications are being explored in various fields, particularly in dermatology and neurology. Its ability to inhibit specific enzymes could lead to novel treatments for conditions such as Alzheimer's disease or other cognitive disorders.
Case Studies
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other carbamates but differs in its specific substituents and stereochemistry. This uniqueness may confer distinct biological activities.
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate | Hydroxymethyl group on trans position | Enzyme inhibition |
| Benzyl (cis-3-(hydroxymethyl)cyclohexyl)carbamate | Hydroxymethyl group on cis position | Dermatological applications |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate, and what analytical techniques are critical for confirming its purity and structure?
- Synthesis : A common approach involves multi-step organic synthesis, including carbamate formation via coupling reactions. For example, Pd-catalyzed C-N cross-coupling (as seen in structurally similar compounds) can be adapted, followed by functional group modifications such as oxidation of hydroxymethyl groups using KMnO₄ or CrO₃ .
- Analytical Techniques :
- NMR Spectroscopy : To confirm stereochemistry and substitution patterns (e.g., distinguishing cis/trans isomers in the cyclohexyl ring) .
- HPLC/MS : For purity assessment (>95% by HPLC) and molecular weight confirmation .
- X-ray Crystallography : Optional for resolving ambiguous stereochemical configurations .
Q. How do the stereochemical configurations of this compound influence its reactivity and biological interactions?
- Reactivity : The cis/trans configuration of the hydroxymethyl group on the cyclohexyl ring affects steric hindrance during reactions. For instance, cis isomers may undergo faster oxidation due to proximity effects .
- Biological Interactions : Stereochemistry impacts binding affinity to enzymes. For example, cis configurations might better align with hydrophobic pockets in enzyme active sites, enhancing inhibitory activity .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported reaction yields or stereoselectivity during synthesis?
- Methodological Adjustments :
- Catalyst Optimization : Switching from Pd to Ru-based catalysts may improve stereoselectivity in coupling steps .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) can enhance reaction homogeneity and yield reproducibility .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .
Q. What advanced mechanistic studies are employed to elucidate the enzyme inhibition pathways mediated by this compound?
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates to assess competitive vs. non-competitive binding modes .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts interactions between the carbamate group and catalytic residues (e.g., serine hydrolases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to differentiate entropic vs. enthalpic contributions to enzyme inhibition .
Q. How can researchers address discrepancies in reported physical properties (e.g., melting points or solubility) for this compound?
- Standardization : Replicate measurements under controlled conditions (e.g., DSC for melting points, shake-flask method for solubility) .
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., oxidized derivatives) that may alter physical properties .
Methodological Tables
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
